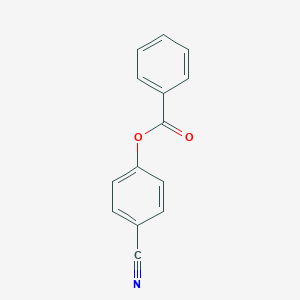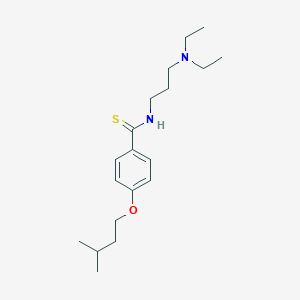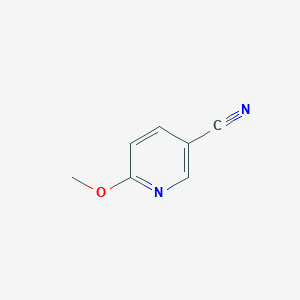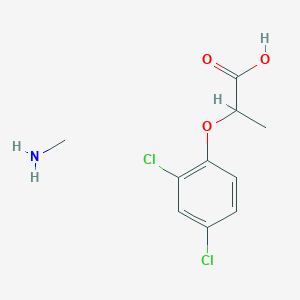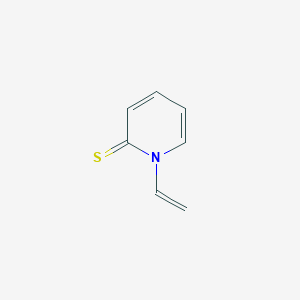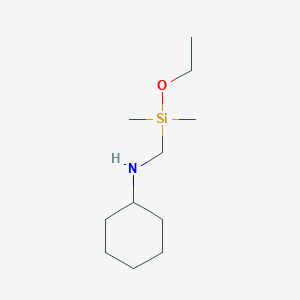
(N-cyclohexylaminomethyl)ethoxydimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-cyclohexylaminomethyl)ethoxydimethylsilane is a chemical compound that is commonly used in scientific research. It is also known as CHAEDS and is a silane coupling agent that is used to improve the adhesion between organic and inorganic materials.
Mécanisme D'action
(N-cyclohexylaminomethyl)ethoxydimethylsilane acts as a silane coupling agent by forming covalent bonds between the organic and inorganic materials. The amine group on the molecule reacts with the inorganic material, while the silane group reacts with the organic material. This results in a strong bond between the two materials, which improves the adhesion.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of (N-cyclohexylaminomethyl)ethoxydimethylsilane. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (N-cyclohexylaminomethyl)ethoxydimethylsilane in lab experiments is its ability to improve the adhesion between organic and inorganic materials. This allows for the synthesis of new materials and the improvement of existing ones. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are many future directions for research on (N-cyclohexylaminomethyl)ethoxydimethylsilane. One direction is to explore its application in the synthesis of new materials such as nanocomposites and biomaterials. Another direction is to investigate its potential as a drug delivery system. Additionally, research can be conducted to optimize its synthesis method and reduce its cost.
Conclusion:
(N-cyclohexylaminomethyl)ethoxydimethylsilane is a silane coupling agent that is commonly used in scientific research. Its ability to improve the adhesion between organic and inorganic materials has led to its wide application in various fields. While there is limited research on its biochemical and physiological effects, it has been shown to be non-toxic and non-irritating. Its advantages include its ability to improve adhesion, while its limitations include its high cost and specialized equipment requirements. Future research can explore its application in the synthesis of new materials and drug delivery systems, as well as optimize its synthesis method and reduce its cost.
Applications De Recherche Scientifique
(N-cyclohexylaminomethyl)ethoxydimethylsilane is commonly used in scientific research as a silane coupling agent. It is used to improve the adhesion between organic and inorganic materials. It is also used in the synthesis of various materials such as nanoparticles, polymers, and composites. Its application in scientific research is vast, and it has been used in a wide range of fields such as material science, chemistry, and biology.
Propriétés
Numéro CAS |
18023-58-0 |
|---|---|
Nom du produit |
(N-cyclohexylaminomethyl)ethoxydimethylsilane |
Formule moléculaire |
C11H25NOSi |
Poids moléculaire |
215.41 g/mol |
Nom IUPAC |
N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3 |
Clé InChI |
ONMZDUZITBNSEH-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)CNC1CCCCC1 |
SMILES canonique |
CCO[Si](C)(C)CNC1CCCCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)
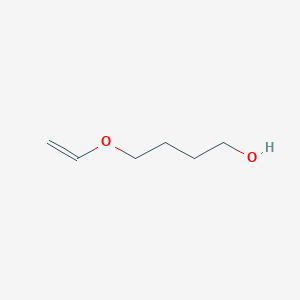
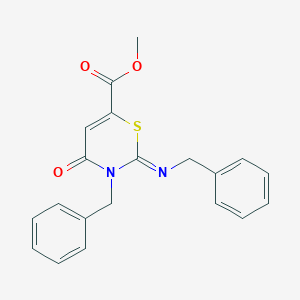
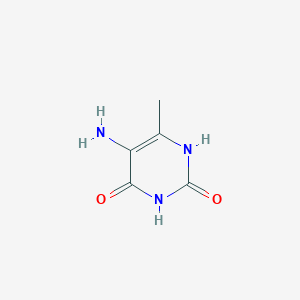
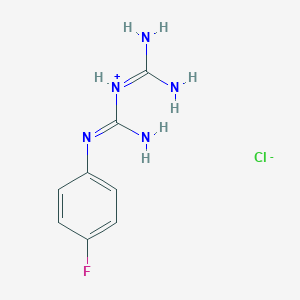
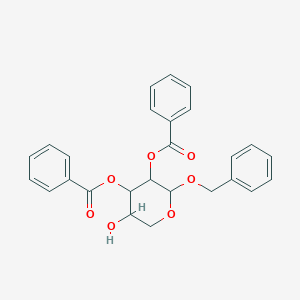
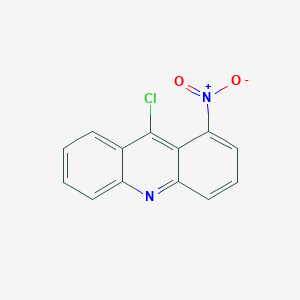
![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)
